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Compound of Interest

Compound Name: 3-Butenylamine hydrochloride

Cat. No.: B123349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Butenylamine hydrochloride (CAS No. 17875-18-2). The information herein is intended to
assist researchers and professionals in drug development and other scientific fields in the
identification and characterization of this compound. This document details expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

o |[UPAC Name: But-3-en-1-aminium chloride

e Synonyms: 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-
butene hydrochloride[1]

e Molecular Formula: CaH10CIN[2]
» Molecular Weight: 107.58 g/mol [2]
o Appearance: White to light yellow crystalline solid

e Melting Point: 176-180 °C
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Spectroscopic Data

Due to the limited availability of published spectra for 3-Butenylamine hydrochloride, the
following data tables are based on predicted values derived from the analysis of its constituent
functional groups (a primary amine, a terminal alkene, and an alkyl chain) and data from
structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

The proton NMR spectrum of 3-Butenylamine hydrochloride is expected to show distinct
signals corresponding to the different types of protons in the molecule. The presence of the
electron-withdrawing ammonium group (-NHs*) will cause a downfield shift for adjacent

protons.

Chemical Shift (0,

Multiplicity Integration Assignment
ppm)
~80-85 Broad Singlet 3H -NHs*
~5.7-5.9 Multiplet 1H -CH=CH:z
~5.0-52 Multiplet 2H -CH=CH:
~3.0-3.2 Triplet 2H -CH2-NHs*
~23-25 Quartet 2H =CH-CH2-CH2-

13C NMR (Carbon NMR)

The 3C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Chemical Shift (8, ppm) Assignment
~134-136 CH=CH:
~117-119 CH=CH:
~39-41 CHz-NHs*
~32-34 =CH-CH2-CH-2-

Infrared (IR) Spectroscopy

The IR spectrum of 3-Butenylamine hydrochloride will exhibit characteristic absorption bands

for the amine and alkene functional groups. As a hydrochloride salt, the N-H stretching

frequencies will be shifted compared to the free amine.

Wavenumber (cm—1) Vibrational Mode Functional Group

~ 3100 - 3000 C-H stretch =C-H (alkene)

~ 3000 - 2800 N-H stretch -NHs* (ammonium)

~ 2950 - 2850 C-H stretch -C-H (alkane)

~ 1640 C=C stretch Alkene

~ 1600 - 1500 N-H bend -NHs3* (ammonium)

~ 1400 - 1300 C-N stretch Aliphatic amine

~ 990 and 910 C-H bend (out-of-plane) "CH=CHz (monosubstituted

alkene)

Mass Spectrometry (MS)

For the mass spectrum of 3-Butenylamine hydrochloride, electrospray ionization (ESI) is a

suitable technique. The spectrum would be expected to show the molecular ion of the free

amine.
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m/z Interpretation

72.13 [M+H]* (protonated free amine, CaHioN*)
71.12 [M]* (molecular ion of the free amine, CaHsN™*)
54.08 Loss of NHs

41.07 Allyl cation [CsHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Butenylamine hydrochloride in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D20, or Methanol-da,
CDsOD).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set an appropriate spectral width (e.g., 0-10 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Integrate the peaks and determine their multiplicities.

13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Set an appropriate spectral width (e.g., 0-150 ppm).

o Alarger number of scans will be required compared to *H NMR.
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FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3-Butenylamine hydrochloride with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, the spectrum is recorded from 4000 to 400 cm™—1.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 3-Butenylamine hydrochloride in a
suitable solvent compatible with electrospray ionization, such as methanol or a mixture of
water and acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

o The mass range should be set to scan beyond the expected molecular weight (e.g., m/z
50-200).

Workflow and Logical Relationships
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Butenylamine hydrochloride.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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